Acetylcholinesterase (AChE) Inhibition: Myrtenal Demonstrates 1.35-Fold Higher Potency than 1,8-Cineole and 7.7-Fold Higher Potency than Verbenone Under Identical Assay Conditions
In a direct head-to-head in vitro comparison evaluating monoterpene inhibition of acetylcholinesterase (AChE), myrtenal exhibited the highest inhibitory activity among all compounds tested, with an IC50 value of 0.17 mM [1]. This potency exceeded that of three other oxygenated monoterpenes evaluated simultaneously under identical Ellman's colorimetric assay conditions: 1,8-cineole (IC50 = 0.23 mM), carvacrol (IC50 = 0.22 mM), and verbenone (which demonstrated apparent inhibition but with an IC50 substantially greater than 1 mM, failing to achieve 50% inhibition at the highest concentration tested) [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.17 mM (myrtenal) |
| Comparator Or Baseline | 1,8-cineole (0.23 mM), carvacrol (0.22 mM), verbenone (>1 mM) |
| Quantified Difference | 1.35-fold more potent than 1,8-cineole (0.23/0.17); 1.29-fold more potent than carvacrol; at least 7.7-fold more potent than verbenone |
| Conditions | In vitro Ellman's colorimetric assay; all compounds tested under identical experimental conditions |
Why This Matters
For researchers screening AChE inhibitors as potential Alzheimer's disease therapeutic leads, myrtenal offers quantifiably superior potency relative to structurally related monoterpenes, enabling lower effective concentrations and potentially improved therapeutic windows in downstream in vivo studies.
- [1] Kaufmann D, Dogra AK, Wink M. Myrtenal inhibits acetylcholinesterase, a known Alzheimer target. J Pharm Pharmacol. 2011;63(10):1368-1371. doi:10.1111/j.2042-7158.2011.01344.x View Source
